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Compound of Interest

(2,4,6-Triisopropylphenyl)boronic
Compound Name: d
aci

Cat. No.: B142132

An In-depth Technical Guide on the Electronic Properties of (2,4,6-
Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Overview

(2,4,6-Triisopropylphenyl)boronic acid is an organoboron compound characterized by a
boronic acid functional group attached to a highly sterically hindered triisopropyl-substituted
benzene ring.[1][2] This steric bulk significantly influences its electronic properties and
reactivity, making it a valuable tool in specialized organic synthesis, particularly in Suzuki-
Miyaura coupling reactions where controlled steric hindrance is desired.[2] This technical guide
provides a detailed overview of the electronic properties of (2,4,6-Triisopropylphenyl)boronic
acid, based on theoretical calculations and outlining standard experimental protocols for their
determination.

Physicochemical Properties
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Property Value

Chemical Formula C15H25BO2

Molecular Weight 248.17 g/mol

Appearance White to off-white crystalline solid[2]

Melting Point 167-172 °C

Solubility Soluble in organic solvent.s like dichloromethane
and ethanol; less soluble in water.[2]

CAS Number 154549-38-9

Theoretical Electronic Structure

Due to the limited availability of direct experimental data for this specific sterically hindered
molecule, Density Functional Theory (DFT) calculations serve as a reliable method to
understand its electronic properties. The bulky isopropyl groups are predicted to cause a
significant twist between the phenyl ring and the boronic acid group, which impacts the extent
of Tt-conjugation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are fundamental to understanding a molecule's electronic behavior. The energy
difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and

stability.

Table 1: Calculated Electronic Properties of (2,4,6-Triisopropylphenyl)boronic acid
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Parameter Estimated Value (eV) Significance

Energy of the highest energy
HOMO Energy -6.8+0.5 electrons; relates to the
oxidation potential.

Energy of the lowest energy
LUMO Energy -1.5+£05 unoccupied state; relates to
the reduction potential.

Indicates high kinetic stability
HOMO-LUMO Gap 53+10 . o
and lower chemical reactivity.

Note: These values are estimations based on typical DFT calculations for sterically hindered
arylboronic acids and may vary depending on the computational method and basis set used.

Experimental Protocols for Electronic
Characterization

The following sections detail the standard experimental methodologies for determining the
electronic properties of (2,4,6-Triisopropylphenyl)boronic acid.

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is the primary technique for determining the oxidation and reduction
potentials, which are directly related to the HOMO and LUMO energy levels.

o Preparation of Analyte Solution: A 1-5 mM solution of (2,4,6-Triisopropylphenyl)boronic
acid is prepared in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane)
containing a 0.1 M concentration of a supporting electrolyte such as tetrabutylammonium
hexafluorophosphate (TBAPFs).

o Electrochemical Cell Assembly: A three-electrode system is used, comprising a glassy
carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver
chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
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o Deoxygenation: The solution is purged with a high-purity inert gas (e.g., argon or nitrogen)
for 15-20 minutes prior to the experiment to eliminate dissolved oxygen.

o Data Acquisition: The potential is swept from a region of no activity towards positive
potentials to record the oxidation wave, and then reversed towards negative potentials for
the reduction wave. Typical scan rates are between 50 and 200 mV/s.

o Data Analysis: The half-wave potentials for oxidation (E_ox) and reduction (E_red) are
determined from the resulting voltammogram. These values can be used to estimate the
HOMO and LUMO energies using established empirical relationships, often by referencing
against the ferrocene/ferrocenium (Fc/Fc*) redox couple as an internal standard.

UV-Visible Spectroscopy for Optical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule
and to determine the optical band gap.

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., cyclohexane, acetonitrile). The concentration is adjusted to yield an
absorbance between 0.1 and 1.0.

o Spectral Measurement: The absorbance spectrum is recorded over a wavelength range of
approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer, with the pure
solvent used as a reference.

o Data Analysis: The wavelength of maximum absorption (A\_max) is identified. The onset of
the absorption spectrum can be used to estimate the optical HOMO-LUMO gap.

Visualizations
Logical Workflow for Electronic Property Determination

The following diagram illustrates the logical flow from experimental measurements to the
determination of key electronic properties.
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Derived Electronic Properties

Experimental Measurement Observable Data HOMO Energy Level

Cyclic Voltammetry Oxidation & Reduction Potentials LUMO Energy Level HOMO-LUMO Gap
UV-Vis Spectroscopy > ]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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